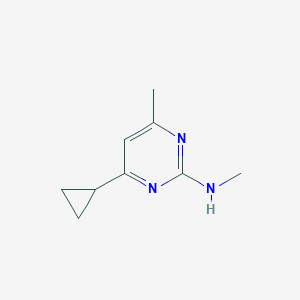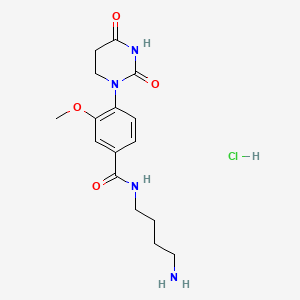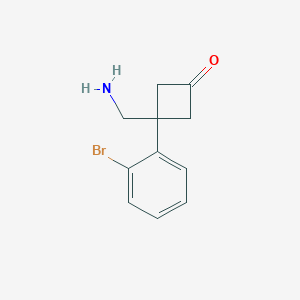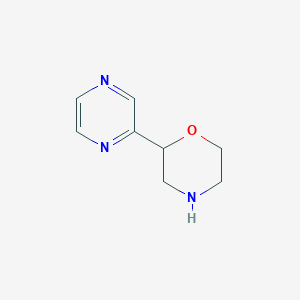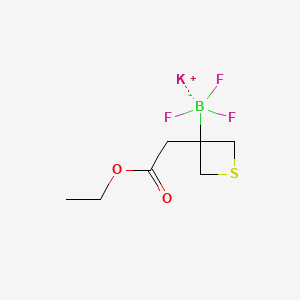
Potassium (3-(2-ethoxy-2-oxoethyl)thietan-3-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide is a chemical compound with a unique structure that includes a thietane ring, an ethoxy group, and a trifluoroboranuide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide typically involves the reaction of a thietane derivative with ethyl oxalate and potassium trifluoroborate. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, would be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products could include oxidized derivatives of the thietane ring.
Reduction: Reduced forms of the compound, potentially with the ethoxy group converted to an alcohol.
Substitution: Substituted derivatives where the ethoxy group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide involves its interaction with specific molecular targets. The thietane ring and trifluoroboranuide moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethoxy group may also play a role in the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide
- Potassium [3-(2-ethoxy-2-oxoethyl)thiiran-3-yl]trifluoroboranuide
Uniqueness
Potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide is unique due to the presence of the thietane ring, which imparts distinct chemical properties compared to oxetane or thiirane analogs
This detailed article provides a comprehensive overview of potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H11BF3KO2S |
|---|---|
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
potassium;[3-(2-ethoxy-2-oxoethyl)thietan-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF3O2S.K/c1-2-13-6(12)3-7(4-14-5-7)8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
InChI-Schlüssel |
YYEDDBFTSBDUCG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1(CSC1)CC(=O)OCC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)
![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)
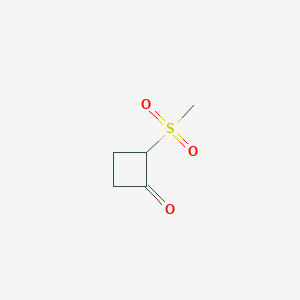

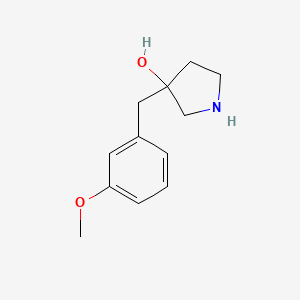
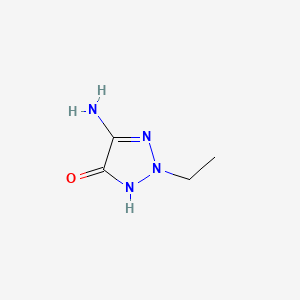
![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)



